N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The compound, also known as N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide, is a member of the benzo[c][1,2,5]thiadiazole (BTZ) family . BTZ-based compounds have been extensively researched for use in photovoltaics and as fluorescent sensors . .
Mode of Action
The mode of action of this compound is likely related to its electron-donating and accepting properties. The BTZ motif is known for its strong electron-accepting ability . The compound’s interaction with its targets could involve an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications . They have been used in photoredox catalysis, a powerful tool for enabling organic transformations .
Result of Action
The result of the compound’s action could be observed in its potential use as a visible-light organophotocatalyst . It may also serve as a fluorescent sensor, given the BTZ motif’s use in such applications . .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . The compound’s action, efficacy, and stability could be affected by factors such as light exposure and the presence of other chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and benzo[c][1,2,5]thiadiazole moieties. Common synthetic routes include:
Thiophene Derivative Formation: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Benzo[c][1,2,5]thiadiazole Formation: This moiety can be introduced through cyclization reactions involving thiosemicarbazides and aromatic nitriles.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and thiols.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
This compound is unique due to its combination of thiophene, oxadiazole, and benzo[c][1,2,5]thiadiazole moieties. Similar compounds include:
Thiophene Derivatives: These compounds share the thiophene ring but may lack the oxadiazole and benzo[c][1,2,5]thiadiazole moieties.
Oxadiazole Derivatives: These compounds contain the oxadiazole ring but may not have the thiophene or benzo[c][1,2,5]thiadiazole moieties.
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds feature the benzo[c][1,2,5]thiadiazole moiety but may lack the thiophene and oxadiazole rings.
Properties
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2S2/c19-11(7-1-2-9-10(5-7)18-22-17-9)14-13-16-15-12(20-13)8-3-4-21-6-8/h1-6H,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGQYQXIFBBSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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